molecular formula C6H14ClNO2 B1503056 (R)-3-(Methoxymethyl)morpholine hydrochloride CAS No. 696582-88-4

(R)-3-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B1503056
CAS No.: 696582-88-4
M. Wt: 167.63 g/mol
InChI Key: ROHMLTGBCWLCIW-FYZOBXCZSA-N
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Description

(R)-3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-74-2) is a chiral morpholine derivative with a methoxymethyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₆H₁₄ClNO₂, and it has a molecular weight of 167.63 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for developing receptor-targeted molecules. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit distinct interactions with chiral biological targets .

Storage recommendations include maintaining the compound under an inert atmosphere at room temperature, with precautionary measures for handling due to hazards such as skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name

(3R)-3-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMLTGBCWLCIW-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693463
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696582-88-4
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and implications in various therapeutic areas, supported by research findings and data.

Chemical Structure and Properties

  • Chemical Formula : CHClNO
  • Molecular Weight : Approximately 167.63 g/mol
  • Solubility : Highly soluble in water, which enhances its bioavailability for pharmaceutical applications.

The compound features a morpholine ring substituted with a methoxymethyl group, contributing to its unique chemical behavior and potential interactions in biological systems.

1. Pharmacological Applications

Research indicates that this compound may serve as a ligand in asymmetric catalysis, showcasing its utility in synthesizing other biologically active compounds. Its structural characteristics allow it to interact selectively with various biological targets, making it a candidate for further pharmacological exploration.

The compound's mechanism of action is primarily linked to its ability to modulate signaling pathways involved in tumorigenesis. Studies have shown that morpholine derivatives can inhibit key enzymes related to cancer progression, particularly within the PI3K and MAPK pathways . This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

3. Case Studies and Research Findings

  • Asymmetric Catalysis : this compound has been investigated for its role as a chiral ligand in catalysis, demonstrating significant efficacy in promoting enantioselective reactions.
  • In Vivo Studies : In a study involving mouse models, derivatives of morpholine were shown to effectively reduce tumor sizes by inhibiting specific kinase activities associated with cancer cell survival .
  • Appetite Suppression : While the (S) enantiomer has been studied for appetite suppression in dogs, the (R) enantiomer did not exhibit similar effects, indicating distinct biological activities between the two forms .

Comparative Analysis of Morpholine Derivatives

Compound NameBiological ActivityReference
This compoundAsymmetric catalysis; potential anti-cancer activity,
(S)-3-[(benzyloxy)methyl]morpholine hydrochlorideAppetite suppressant in dogs
ZSTK474 (Morpholine derivative)PI3K inhibition; anti-tumor effects

Synthesis Pathway

The synthesis of this compound typically involves the reaction of morpholine with methoxymethyl chloride:

Morpholine+Methoxymethyl Chloride R 3 Methoxymethyl morpholine\text{Morpholine}+\text{Methoxymethyl Chloride}\rightarrow \text{ R 3 Methoxymethyl morpholine}

This synthetic route highlights the accessibility of the compound for research and application purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Varied Substituents

(S)-2-(Methoxymethyl)morpholine Hydrochloride (CAS 141196-39-6)
  • Structural Difference : Methoxymethyl group at the 2-position instead of the 3-position; S-configuration.
  • Molecular Weight : 153.61 g/mol.
  • Used in asymmetric synthesis as a chiral building block .
(R)-3-Methylmorpholine Hydrochloride (CAS 953780-78-4)
  • Structural Difference : Methyl group replaces methoxymethyl at the 3-position.
  • Molecular Weight : 137.61 g/mol.
  • Key Properties: Reduced polarity compared to the methoxymethyl analog, impacting solubility and pharmacokinetic properties.
3-(4-Fluorophenyl)morpholine Hydrochloride (CAS 1391469-10-5)
  • Structural Difference : Aromatic 4-fluorophenyl group replaces methoxymethyl.
  • Key Properties : Introduces π-π stacking capabilities and enhanced lipophilicity, favoring blood-brain barrier penetration. Fluorine’s electronegativity may improve metabolic stability .

Pyrrolidine and Piperidine Analogs

(R)-3-Methoxypyrrolidine Hydrochloride (CAS 474707-30-7)
  • Structural Difference : Pyrrolidine ring (5-membered) instead of morpholine (6-membered with oxygen).
  • Molecular Weight : 153.61 g/mol.
  • Key Properties : Smaller ring size increases conformational rigidity. Absence of morpholine oxygen reduces solubility in polar solvents .
4-(Methoxymethyl)piperidine Hydrochloride (CAS 4045-25-4)
  • Key Properties : Increased basicity due to the piperidine nitrogen. Altered spatial arrangement affects binding to amine receptors .

Stereoisomers and Enantiomers

  • (S)-3-(Methoxymethyl)morpholine Hydrochloride (CAS 955400-08-5) : Enantiomeric form with inverted stereochemistry. Demonstrates distinct receptor-binding profiles in pharmacological assays .
  • Racemic Mixtures : The racemic form (±)-SNAP-7941 (containing both R and S enantiomers) shows reduced target specificity compared to enantiopure derivatives in MCHR1 antagonist studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(R)-3-(Methoxymethyl)morpholine HCl 218594-74-2 C₆H₁₄ClNO₂ 167.63 3-methoxymethyl, R-configuration
(S)-2-(Methoxymethyl)morpholine HCl 141196-39-6 C₆H₁₄ClNO₂ 153.61 2-methoxymethyl, S-configuration
(R)-3-Methylmorpholine HCl 953780-78-4 C₅H₁₂ClNO 137.61 3-methyl, R-configuration
3-(4-Fluorophenyl)morpholine HCl 1391469-10-5 C₁₀H₁₂ClFNO 215.66 4-fluorophenyl substituent
(R)-3-Methoxypyrrolidine HCl 474707-30-7 C₅H₁₂ClNO 153.61 Pyrrolidine ring, 3-methoxy

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
(R)-3-(Methoxymethyl)morpholine HCl H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation) P261 (avoid breathing dust), P305+P351+P338 (eye exposure protocol)
(R)-3-Methylmorpholine HCl Data not explicitly provided; inferred similar risks due to structural analogy Standard amine-handling protocols

Q & A

Q. How does stereochemistry influence biological activity in receptor-binding assays?

  • Methodology : Compare (R)- and (S)-enantiomers in vitro (e.g., radioligand displacement assays for opioid receptors). Chiral inversion studies (via chiral HPLC) confirm configuration stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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